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Cat. No.: B15569251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the discovery and development of BPI-
15086, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor

(TKI). BPI-15086 is designed to target the T790M mutation, a common mechanism of acquired

resistance to first- and second-generation EGFR-TKIs in non-small-cell lung cancer (NSCLC).

Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC

accounting for the majority of cases. A significant subset of NSCLC patients harbors activating

mutations in the EGFR gene, making them candidates for targeted therapy with EGFR-TKIs.

However, the efficacy of early-generation TKIs is often limited by the emergence of resistance,

most commonly through the acquisition of the T790M "gatekeeper" mutation in exon 20 of the

EGFR gene.

BPI-15086, developed by Betta Pharmaceuticals Co., Ltd., is an orally available, irreversible,

and selective inhibitor of the EGFR T790M mutant kinase.[1] Its development addresses the

critical need for effective therapies in patients who have progressed on prior EGFR-TKI

treatment due to T790M-mediated resistance.
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BPI-15086 functions as an ATP-competitive inhibitor of the EGFR kinase domain.[1] It is

designed to selectively and irreversibly bind to the mutant EGFR protein, particularly the form

containing the T790M resistance mutation. This targeted inhibition blocks the downstream

signaling pathways that drive tumor cell proliferation and survival.

EGFR Signaling Pathway and BPI-15086 Intervention
The epidermal growth factor receptor is a transmembrane protein that, upon ligand binding,

dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of

downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-

AKT-mTOR pathways, which are crucial for cell growth, proliferation, and survival.[2] In EGFR-

mutant NSCLC, the kinase is constitutively active, leading to uncontrolled cell proliferation. The

T790M mutation confers resistance to first- and second-generation TKIs by increasing the

receptor's affinity for ATP. BPI-15086 overcomes this by forming a covalent bond with a

cysteine residue in the ATP-binding site of the T790M mutant EGFR, leading to irreversible

inhibition.
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EGFR Signaling Pathway and BPI-15086 Inhibition.

Preclinical Development
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The inhibitory activity of BPI-15086 against EGFR T790M and wild-type (WT) EGFR was

evaluated in preclinical studies. These assays are crucial for determining the potency and

selectivity of the compound.

Table 1: In Vitro Inhibitory Activity of BPI-15086

Target IC50 (nM)

EGFR T790M 15.7

Wild-Type EGFR 503

Data from a Phase I clinical trial publication,

citing unpublished preclinical data.[1]

The data demonstrates that BPI-15086 is approximately 30-fold more selective for the T790M

mutant EGFR over the wild-type receptor, suggesting a favorable therapeutic window with

potentially fewer side effects related to WT EGFR inhibition.[1]

Experimental Protocol: Representative In Vitro Kinase
Assay
While the specific protocol used for BPI-15086 is proprietary, a representative luminescence-

based kinase assay, such as the ADP-Glo™ Kinase Assay, is commonly employed to

determine IC50 values.

Objective: To measure the concentration of BPI-15086 required to inhibit 50% of the kinase

activity of recombinant EGFR T790M and WT EGFR.

Materials:

Recombinant human EGFR (T790M mutant and Wild-Type)

Poly (Glu, Tyr) 4:1 peptide substrate

Adenosine 5'-triphosphate (ATP)

BPI-15086 (serially diluted)
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Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

ADP-Glo™ Kinase Assay Kit (or similar)

384-well plates

Plate reader capable of luminescence detection

Procedure:

Reagent Preparation: Prepare serial dilutions of BPI-15086 in the kinase assay buffer.

Prepare a master mix of the substrate and ATP.

Kinase Reaction:

Add the diluted BPI-15086 or vehicle (DMSO control) to the wells of a 384-well plate.

Add the recombinant EGFR enzyme to each well and incubate briefly.

Initiate the kinase reaction by adding the substrate/ATP master mix.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60

minutes).

ADP Detection:

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™

Reagent. Incubate as per the manufacturer's instructions.

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a

luminescent signal.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

Subtract background luminescence (no enzyme control).
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Calculate the percent inhibition for each concentration of BPI-15086 relative to the vehicle

control.

Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).

Clinical Development: Phase I Trial (NCT02914990)
A Phase I, single-arm, multicenter, dose-escalation study was conducted to evaluate the safety,

tolerability, pharmacokinetics (PK), and preliminary efficacy of BPI-15086 in patients with

EGFR T790M-mutated advanced NSCLC who had progressed on prior EGFR-TKI therapy.[3]

Study Design and Methodology
The study employed a "3+3" dose-escalation design to determine the maximum tolerated dose

(MTD).[3] Patients were enrolled in cohorts and received escalating doses of BPI-15086 (25,

50, 100, 200, and 300 mg/day) in 21-day cycles.[3]
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3+3 Dose-Escalation Clinical Trial Workflow.
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Pharmacokinetics
The pharmacokinetic parameters of BPI-15086 were assessed after single and multiple doses.

Table 2: Pharmacokinetic Parameters of BPI-15086 (Single Dose)

Dose (mg) Cmax (ng/mL)
AUC0-t
(ng·h/mL)

Tmax (h) t1/2 (h)

25 23.9 ± 10.1 185 ± 93.6 1.97 (1.97-3.93) 9.91 ± 1.70

50 79.5 ± 25.1 639 ± 204 2.00 (1.97-4.02) 10.3 ± 2.45

100 180 ± 62.4 1870 ± 865 2.02 (2.00-3.98) 13.0 ± 2.65

200 363 ± 200 4410 ± 1920 3.98 (2.00-8.00) 14.1 ± 1.83

300 851 ± 316 9880 ± 2620 4.02 (3.00-8.00) 12.3 ± 2.54

Data are

presented as

mean ± standard

deviation, except

for Tmax which

is median

(range).[4]

Table 3: Pharmacokinetic Parameters of BPI-15086 (Multiple Doses at Steady State)
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Dose (mg) Cmax,ss (ng/mL)
AUC0-t,ss
(ng·h/mL)

Tmax,ss (h)

25 24.6 ± 10.9 196 ± 106 2.02 (2.00-3.93)

50 85.3 ± 23.3 722 ± 223 2.03 (2.00-3.98)

100 225 ± 105 2360 ± 1170 3.00 (2.00-3.98)

200 443 ± 203 5100 ± 2200 2.98 (2.00-3.98)

300 924 ± 359 11400 ± 3290 2.98 (2.00-8.00)

Data are presented as

mean ± standard

deviation, except for

Tmax,ss which is

median (range).[4]

The results indicate that the Cmax and AUC of BPI-15086 increased in a dose-dependent

manner. A steady state was reached in plasma after 21 days of multiple doses.[4]

A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-

MS/MS) method was used for the simultaneous quantification of BPI-15086 and its main

metabolite in human plasma.

Objective: To accurately measure the concentration of BPI-15086 in plasma samples from

patients in the Phase I trial.

Methodology:

Sample Preparation: Plasma samples were extracted using a protein precipitation method.

Chromatography: Separation was achieved on an Acquity UPLC BEH C18 column with a

gradient elution.

Detection: A Sciex 5500 QTRAP® mass spectrometer with positive electrospray ionization

was used for detection.
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This method demonstrated excellent sensitivity and specificity and was successfully applied to

the pharmacokinetic study of BPI-15086.

Safety and Tolerability
BPI-15086 was found to be safe and well-tolerated. No adverse events leading to drug

discontinuation were observed.

Table 4: Common Treatment-Related Adverse Events (AEs)

Adverse Event Grade 1-2 Grade 3

Nausea Most Common -

Hypoalbuminemia Most Common -

Decreased Appetite Most Common -

Hyperglycemia - One patient (300 mg/day)

Data from the Phase I clinical

trial.[3]

Efficacy
The preliminary efficacy of BPI-15086 was evaluated in the 17 patients enrolled in the safety

and full analysis sets.

Table 5: Efficacy of BPI-15086 in EGFR T790M-Mutated NSCLC

Efficacy Endpoint Value
95% Confidence Interval
(CI)

Objective Response Rate

(ORR)
17.7% 3.8% to 43.4%

Disease Control Rate (DCR) 47.1% 23.0% to 72.2%

Data from the Phase I clinical

trial.[3]
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These results demonstrate that BPI-15086 has partial effectiveness in patients with advanced

T790M-positive NSCLC after previous EGFR-TKI therapy.[4]

Summary and Future Directions
BPI-15086 is a third-generation EGFR-TKI that has demonstrated a favorable safety profile,

tolerability, and preliminary efficacy in patients with EGFR T790M-mutated NSCLC.[3] Its

selective inhibition of the T790M mutant over wild-type EGFR, as shown in preclinical studies,

is a key characteristic of this class of drugs. The Phase I clinical trial provided essential

pharmacokinetic data to guide further development.

The development of BPI-15086 follows a logical progression from preclinical characterization to

clinical evaluation.
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Further clinical studies are warranted to fully establish the efficacy and safety of BPI-15086 and

to determine its optimal place in the treatment landscape of EGFR-mutant NSCLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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